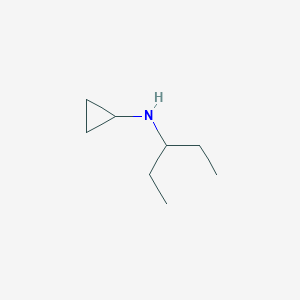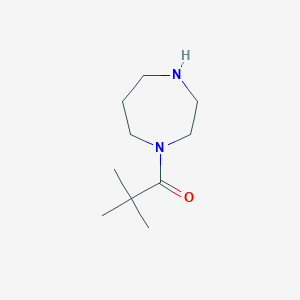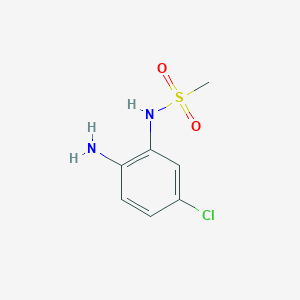![molecular formula C13H15F3N2O B3167881 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 926193-49-9](/img/structure/B3167881.png)
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane
説明
“1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane” is a chemical compound with the molecular formula C13H15F3N2O . It is used for research purposes . The IUPAC name for this compound is (1,4-diazepan-1-yl) (2-(trifluoromethyl)phenyl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H . This indicates the presence of a trifluoromethyl group attached to a benzoyl group, which is further attached to a 1,4-diazepane ring.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 272.27 . It is predicted to have a melting point of 129.13° C, a boiling point of 376.1° C at 760 mmHg, and a density of 1.2 g/cm3 . The refractive index is predicted to be n20D 1.49 .科学的研究の応用
Overview of 1,4-Diazepine Derivatives
1,4-Diazepines, which include structures like 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane, are recognized for their broad biological activities. These compounds, encompassing two nitrogen atoms within a seven-membered heterocyclic framework, have drawn significant attention for their medicinal potential. Research has highlighted their synthetic versatility and their role in generating derivatives with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest that 1,4-diazepine derivatives are promising candidates for pharmaceutical development, underlining their importance in medicinal chemistry (Rashid et al., 2019).
Synthetic Approaches and Biological Efficacy
The synthesis and biological evaluation of 1,4-diazepine derivatives have been extensively explored, offering insights into their chemical reactivity and therapeutic potential. The review by Rashid et al. (2019) compiles various synthetic strategies and highlights the compounds' biological efficacy, laying the groundwork for future research in this domain. Such studies are crucial for understanding the structural features that contribute to biological activity, paving the way for the design of new drugs based on the 1,4-diazepine scaffold.
Environmental Impact and Transformation
Although not directly related to this compound, studies on the environmental occurrence, fate, and transformation of benzodiazepines offer valuable insights into the broader implications of these compounds. Benzodiazepines are widely prescribed and have been identified as emerging environmental contaminants. Research into their stability, degradation pathways, and effects on water treatment processes is essential for assessing the environmental impact of pharmaceuticals. This includes understanding the persistence of benzodiazepine derivatives in various environmental matrices and their removal during water treatment processes (Kosjek et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18/h1-2,4-5,17H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBGDELLJBHFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)
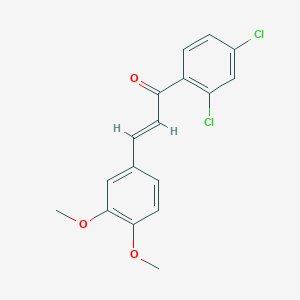
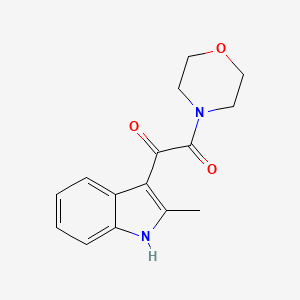

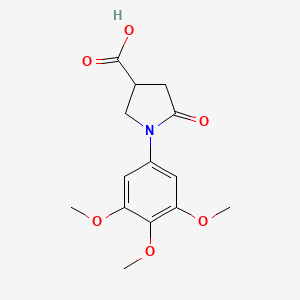
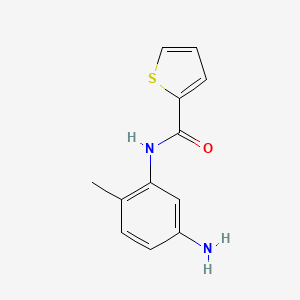

![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)

